molecular formula C19H17ClN2O2 B11324565 2-(4-chloro-3,5-dimethylphenoxy)-N-(quinolin-8-yl)acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-(quinolin-8-yl)acetamide

Cat. No.: B11324565
M. Wt: 340.8 g/mol
InChI Key: GPMYSGJAPYTJGC-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-(quinolin-8-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a quinoline ring and a phenoxy group substituted with chlorine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(quinolin-8-yl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3,5-dimethylphenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.

    Coupling with Quinoline Derivative: The phenoxy intermediate is then coupled with a quinoline derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.

    Final Acetylation: The coupled product undergoes acetylation to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3,5-dimethylphenoxy)-N-(quinolin-8-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The chlorine atom in the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new functional groups into the phenoxy ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(quinolin-8-yl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological pathways.

    Interaction with Receptors: Modulating receptor activity to produce therapeutic effects.

    Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The presence of both a quinoline ring and a phenoxy group with specific substitutions makes this compound unique.
  • Its unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C19H17ClN2O2

Molecular Weight

340.8 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-quinolin-8-ylacetamide

InChI

InChI=1S/C19H17ClN2O2/c1-12-9-15(10-13(2)18(12)20)24-11-17(23)22-16-7-3-5-14-6-4-8-21-19(14)16/h3-10H,11H2,1-2H3,(H,22,23)

InChI Key

GPMYSGJAPYTJGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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